Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate)

Description

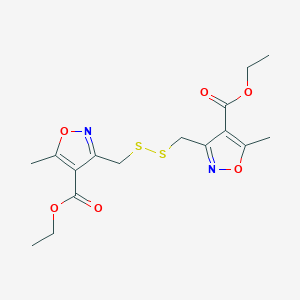

Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) is a dimeric oxazole derivative characterized by a central disulfide (-S-S-) bridge connecting two 5-methyl-1,2-oxazole-4-carboxylate moieties. The ethyl ester groups at the 4-position of the oxazole rings enhance lipophilicity, while the disulfide bond introduces redox sensitivity, making it relevant in applications such as drug delivery systems or stimuli-responsive materials .

Properties

IUPAC Name |

ethyl 3-[[(4-ethoxycarbonyl-5-methyl-1,2-oxazol-3-yl)methyldisulfanyl]methyl]-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S2/c1-5-21-15(19)13-9(3)23-17-11(13)7-25-26-8-12-14(10(4)24-18-12)16(20)22-6-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTVXJGNJVHYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1CSSCC2=NOC(=C2C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) typically involves the following steps:

Formation of the Oxazole Rings: The initial step involves the synthesis of the 5-methyl-1,2-oxazole-4-carboxylate moiety. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the Disulfide Bridge: The disulfide bridge is introduced by reacting the oxazole derivative with a disulfide-forming reagent, such as diethyl disulfide, under oxidative conditions.

Esterification: The final step involves esterification to form the diethyl ester, which can be achieved using standard esterification techniques with reagents like ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The disulfide bridge in Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction of the disulfide bridge can yield thiol derivatives.

Substitution: The oxazole rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of disulfide bridges in proteins and peptides. It serves as a model compound for understanding redox reactions and protein folding mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the oxazole ring and disulfide bridge makes it a candidate for drug development, particularly in the design of enzyme inhibitors or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) involves its interaction with molecular targets through its disulfide bridge and oxazole rings. The disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxazole rings can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally analogous derivatives, focusing on ester groups, substituents, and bridging motifs:

Key Findings:

Ester Group Impact : Ethyl esters (target compound) confer greater lipophilicity compared to methyl esters (e.g., ), enhancing membrane permeability in biological systems.

Bridging Motif Reactivity : The disulfide bond in the target compound allows reversible cleavage under reducing conditions (e.g., glutathione), unlike the stable phenylene or azo bridges in analogs .

Data Table: Hypothetical Physicochemical Properties*

Biological Activity

Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and potential applications in therapeutics.

Chemical Structure and Properties

Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) features a unique structure characterized by the presence of two 5-methyl-1,2-oxazole-4-carboxylate moieties linked by a disulfide bridge. The molecular formula can be represented as follows:

This compound exhibits various physicochemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of oxazole rings and the introduction of disulfide linkages. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using established methods for oxazole derivatives.

Antioxidant Properties

Compounds containing disulfide linkages are often associated with antioxidant activity. The presence of the disulfide bond in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents aimed at treating oxidative stress-related diseases.

Anticancer Activity

The biological evaluation of similar oxazole derivatives has revealed promising anticancer activities. For instance, compounds derived from 5-methyl-1,2-oxazole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Although specific data on diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate) is scarce, it is reasonable to hypothesize that it may exhibit similar anticancer properties due to its structural framework.

The mechanisms by which oxazole derivatives exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation or modulate signaling pathways related to inflammation and cancer progression . Understanding these mechanisms is crucial for elucidating the therapeutic potential of diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.